molecular formula C8H8N4O4 B12877657 s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- CAS No. 41735-57-3

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-

Cat. No.: B12877657
CAS No.: 41735-57-3
M. Wt: 224.17 g/mol
InChI Key: KKLWAASLUXMNAA-UHFFFAOYSA-N
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Description

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a nitrofuryl group, a methoxy group, and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the nitration of ethyl malonate to produce ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide (NaN₃) to yield the desired triazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitrofuryl group is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrofuryl group, in particular, enhances its antimicrobial activity compared to other triazole derivatives .

Properties

CAS No.

41735-57-3

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

3-methoxy-4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole

InChI

InChI=1S/C8H8N4O4/c1-11-7(9-10-8(11)15-2)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3

InChI Key

KKLWAASLUXMNAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1OC)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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